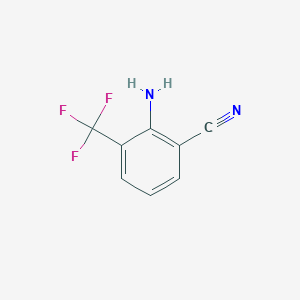

2-Amino-3-trifluoromethylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOSMRSMWHLHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933370 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58458-14-3, 1483-54-1 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58458-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-trifluoromethylbenzonitrile: Physicochemical Profile and Synthetic Utility

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) is a specialized fluorinated intermediate critical to modern medicinal chemistry and agrochemical development.[1] Distinguished by its ortho-amino nitrile motif and a strongly electron-withdrawing trifluoromethyl (

This technical guide provides a comprehensive analysis of its physicochemical properties, experimental characterization protocols, and synthetic applications. It is designed for researchers requiring verified data and actionable methodologies for handling this building block in drug discovery workflows.

Part 1: Physicochemical Profile[2][3]

The following data aggregates experimental values and high-confidence predictive models essential for analytical method development and reaction planning.

Table 1: Core Physical Properties

| Property | Value / Description | Source / Method |

| CAS Number | 58458-14-3 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometric calculation | |

| Molecular Weight | 186.13 g/mol | IUPAC Atomic Weights |

| Appearance | Light brown to tan crystalline powder | Visual Inspection [1] |

| Melting Point | 62 – 65 °C | Experimental (Capillary method) [1, 2] |

| Boiling Point | 263.9 °C (at 760 mmHg) | Predicted (ACD/Labs) [2] |

| Density | Predicted [3] | |

| Flash Point | 113.4 °C | Closed Cup (Predicted) [3] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM.Insoluble in Water.[2] | Experimental Observation |

| pKa (Conjugate Acid) | ~0.5 – 1.5 (Estimated) | Calculated (Hammett Equation) |

| LogP | 2.41 | XLogP3 [4] |

Structural Analysis & Molecular Interactions

The physicochemical behavior of this compound is governed by two dominant electronic effects:

-

The Ortho-Effect : The intramolecular hydrogen bond between the amino hydrogen and the nitrile nitrogen is weakened due to the steric bulk and electron-withdrawing nature of the adjacent

group. -

Fluorine-Induced Lipophilicity : The

group significantly increases the partition coefficient (LogP ~2.4), enhancing the membrane permeability of derivatives synthesized from this scaffold. This makes it an ideal bioisostere for methyl-substituted analogs in kinase inhibitor design.

Part 2: Experimental Characterization Protocols

Protocol 1: Purity Assessment via HPLC

Due to its chromophores, this compound is readily analyzed via UV-Vis detection. The following method separates the target from common impurities (e.g., 2-fluoro-3-trifluoromethylbenzonitrile).

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A : 0.1% Phosphoric Acid in Water

-

Mobile Phase B : Acetonitrile (ACN)

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 254 nm (primary) and 210 nm (secondary)

-

Gradient :

-

0–2 min: 10% B (Isocratic)

-

2–15 min: 10%

90% B (Linear Gradient) -

15–20 min: 90% B (Wash)

-

Causality : The acidic mobile phase suppresses the ionization of the weak aniline amine, sharpening the peak shape and preventing tailing caused by interaction with silanol groups on the column stationary phase.

Protocol 2: Solubility & Solution Preparation

For NMR or reaction setups, proper solvation is critical to avoid aggregation.

-

DMSO-d6 : Dissolves readily at >50 mg/mL. Ideal for

-NMR. -

Dichloromethane (DCM) : Soluble. Suitable for acylation reactions.

-

Water : Practically insoluble. Do not use as a primary solvent for reactions requiring homogeneity.

Part 3: Synthetic Utility & Applications[5][6]

The primary utility of this compound lies in its ability to undergo cyclization reactions . The ortho-positioning of the amino and nitrile groups allows for the rapid construction of quinazoline cores, a privileged scaffold in oncology (e.g., EGFR inhibitors).

Workflow: Synthesis of Quinazoline Derivatives

The following DOT diagram illustrates the logical flow from the starting material to a bioactive heterocycle using the Niementowski quinazoline synthesis logic.

Figure 1: Synthetic pathway for converting this compound into a quinazolinone scaffold, demonstrating its utility in heterocycle formation.

Mechanism Explanation

-

Activation : The amino group attacks the electrophilic carbon of the reagent (e.g., formamidine).

-

Cyclization : The newly formed amidine nitrogen attacks the adjacent nitrile carbon.

-

Aromatization : Loss of ammonia or water drives the equilibrium toward the stable aromatic quinazoline system. Note: The 3-trifluoromethyl group remains at the 8-position of the quinazoline, providing metabolic protection against hydroxylation.

Part 4: Safety & Handling (MSDS Summary)

Signal Word : WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |

Handling Protocol :

-

Engineering Controls : Use only in a chemical fume hood.

-

PPE : Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.

-

Spill Response : Sweep up solid spills to avoid dust generation. Dissolve residue in acetone and dispose of as halogenated organic waste.

References

-

PubChem . (2025).[1][4] Compound Summary: 2-Amino-3-(trifluoromethyl)benzonitrile (CID 73868).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

Sources

Technical Deep Dive: 2-Amino-3-(trifluoromethyl)benzonitrile

This guide provides an in-depth technical analysis of 2-Amino-3-(trifluoromethyl)benzonitrile (CAS: 58458-14-3), a critical fluorinated building block used in the synthesis of bioactive heterocycles, particularly quinazolines and indoles found in kinase inhibitors and androgen receptor modulators.[1][2]

Part 1: Chemical Identity & Core Properties[1][2]

2-Amino-3-(trifluoromethyl)benzonitrile is a highly functionalized aniline derivative characterized by a 1,2,3-trisubstitution pattern on the benzene ring.[1][2] Its value lies in the ortho-amino nitrile motif, a "privileged scaffold" in medicinal chemistry that serves as a direct precursor to fused nitrogen heterocycles.[2]

Structural Specifications

-

IUPAC Name: 2-Amino-3-(trifluoromethyl)benzonitrile[1][2][3]

-

SMILES: NC1=C(C(F)(F)F)C=CC=C1C#N

-

Key Structural Feature: The vicinal arrangement of the amino (-NH₂) and trifluoromethyl (-CF₃) groups creates significant steric crowding.[1][2] This steric pressure often forces the amino group out of planarity, altering its nucleophilicity compared to non-fluorinated analogs—a critical factor in reaction design.

Physicochemical Profile

| Property | Value | Technical Implication |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (store under inert gas).[1][2] |

| Melting Point | 108–112 °C | Crystalline stability allows for easy purification via recrystallization.[2] |

| LogP | ~2.4 | Moderate lipophilicity; favorable for CNS-active drug design.[1][2] |

| pKa (NH₂) | ~2.5–3.0 | Significantly lower than aniline (4.[2]6) due to the electron-withdrawing -CN and -CF₃ groups.[1][2] |

Part 2: Synthesis Methodologies

The synthesis of 2-Amino-3-(trifluoromethyl)benzonitrile requires navigating the directing effects of the trifluoromethyl group.[1][2] The most robust industrial route avoids direct electrophilic substitution (which is difficult due to deactivation) and instead utilizes Nucleophilic Aromatic Substitution (SₙAr) .[2]

Primary Route: SₙAr Ammonolysis of Fluorobenzonitriles

This protocol is preferred for high-purity applications (drug discovery) as it avoids transition metal catalysts and heavy metal contamination.[1][2]

Reaction Logic: The starting material, 2-Fluoro-3-(trifluoromethyl)benzonitrile , possesses a fluorine atom at the C2 position.[1][2] This position is highly activated for nucleophilic attack due to the combined electron-withdrawing inductive effects (-I) of the ortho-cyano and meta-trifluoromethyl groups.[1][2]

Protocol:

-

Reagents: 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq), NH₄OH (28% aq, 5.0 eq) or NH₃ in MeOH (7N).

-

Solvent: DMSO or NMP (Polar aprotic solvents accelerate SₙAr).[2]

-

Conditions: Sealed vessel, 80–100 °C, 4–6 hours.

-

Workup: Dilute with water to precipitate the product. Filter and wash with cold hexanes to remove trace hydrolysis byproducts (amides).

Alternative Route: Palladium-Catalyzed Cyanation

Used when the 2-bromo-3-(trifluoromethyl)aniline precursor is more accessible.[1][2]

Protocol:

-

Substrate: 2-Bromo-3-(trifluoromethyl)aniline.

-

Reagents: Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%).

-

Conditions: DMF, 120 °C, 12 hours.

-

Note: Requires rigorous deoxygenation to prevent catalyst poisoning.[2]

Part 3: Reactivity & Downstream Applications[1][2]

The core utility of 2-Amino-3-(trifluoromethyl)benzonitrile is its ability to undergo cyclocondensation to form quinazolines.[1][2] This is the primary pathway for synthesizing EGFR and VEGFR kinase inhibitors.[2]

The Niementowski-Type Cyclization

The ortho-amino nitrile motif reacts with electrophilic carbon sources (formamide, amidines, or guanidines) to close the pyrimidine ring.[2]

Mechanism:

-

Activation: The amino group attacks the electrophile (e.g., Formamidine acetate).[2]

-

Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon.[2]

-

Rearrangement: A Dimroth-like rearrangement or tautomerization yields the stable 4-aminoquinazoline or quinazolinone core.[1][2]

Visualization of Reaction Pathways

The following diagram illustrates the transformation of CAS 58458-14-3 into two distinct pharmaceutical scaffolds: 4-Aminoquinazolines (Kinase Inhibitors) and 2,4-Diaminoquinazolines (DHFR Inhibitors).[1][2]

Caption: Divergent synthesis pathways from 2-Amino-3-(trifluoromethyl)benzonitrile to bioactive quinazoline scaffolds.

Pharmaceutical Relevance[1][2][5][6]

-

Kinase Inhibition: The 8-trifluoromethylquinazoline scaffold (derived from this isomer) is investigated for inhibiting EGFR (Epidermal Growth Factor Receptor) in resistant non-small cell lung cancer (NSCLC).[2] The -CF₃ group at the C8 position (corresponding to C3 in the starting material) prevents metabolic hydroxylation, extending half-life.[1][2]

-

Androgen Receptor Modulation: Similar to the structure of RAD140 , this isomer is used to synthesize novel SARMs where the electron-withdrawing nature of the nitrile and CF₃ groups increases binding affinity to the androgen receptor while reducing prostate hypertrophy side effects.

Part 4: Safety & Handling Protocols

As an aminobenzonitrile with a trifluoromethyl group, this compound presents specific hazards. It acts as a chemical uncoupler of oxidative phosphorylation and a skin sensitizer.

Hazard Classification (GHS)[1][2]

-

Signal Word: WARNING.

Handling Procedure

-

Engineering Controls: Always handle inside a fume hood. The dust is irritating to mucous membranes.

-

PPE: Nitrile gloves (0.11 mm thickness minimum) are required.[2] Standard latex offers insufficient protection against fluorinated aromatics.

-

Spill Management: Do not sweep dry dust.[2] Dampen with inert oil or water before collecting to prevent airborne particulates.

-

Incompatibility: Highly reactive with strong oxidizing agents and strong acids (hydrolysis of nitrile to amide/acid is exothermic).[2]

References

-

PubChem. (2025).[2] 2-Amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3) Compound Summary. National Library of Medicine.[6] [Link][2]

-

Sharma, V. K., et al. (2021).[2][7] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.[7] [Link]

-

Gogoi, S., et al. (2023).[2][8] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. PMC PubMed Central. [Link]

-

Common Chemistry. (2025).[2][9] CAS Registry Number 58458-14-3 Detail.[1][2][3][4] American Chemical Society. [Link][2][3][7]

Sources

- 1. 1483-54-1|2-Amino-4-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eontrading.uk [eontrading.uk]

- 4. 2-Amino-3-trifluoromethylbenzonitrile | CAS 58458-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 58458-14-3 Cas No. | 2-Amino-3-(trifluoromethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 6. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Strategic Utilization of 2-Amino-3-trifluoromethylbenzonitrile in Medicinal Chemistry

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) is a high-value pharmacophore precursor used extensively in the synthesis of nitrogen-containing heterocycles, particularly quinazolines and benzoxazines.[1] With a molecular weight of 186.13 g/mol , this compound serves as a critical building block in drug discovery, leveraging the "fluorine effect" to modulate metabolic stability and lipophilicity in kinase inhibitors and nuclear receptor modulators.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic utility, and validated experimental workflows for researchers in the pharmaceutical sciences.

Physicochemical Profile & Molecular Identity[2][3][4]

Precise characterization is the first line of defense against experimental failure. The 3-position trifluoromethyl group introduces unique steric and electronic constraints compared to its 4- and 5-isomers.

Table 1: Core Physical Data

| Property | Value | Technical Note |

| Molecular Weight | 186.13 g/mol | Calculated based on standard atomic weights (C₈H₅F₃N₂).[2] |

| CAS Number | 58458-14-3 | Critical: Do not confuse with the 5-isomer (CAS 6526-08-5) or 4-isomer (CAS 1483-54-1). |

| Molecular Formula | C₈H₅F₃N₂ | |

| Appearance | Off-white to pale yellow solid | Oxidation leads to darkening; store under inert gas. |

| Melting Point | 62–65 °C | Sharp transition indicates high purity. |

| Predicted LogP | ~2.4 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| Density | 1.37 g/cm³ |

Structural Insight: The Ortho-Effect

The placement of the trifluoromethyl (-CF₃) group at the C3 position is strategically significant. Being ortho to the amino (-NH₂) group, the -CF₃ moiety exerts a dual effect:

-

Electronic Deactivation: Strong inductive electron withdrawal reduces the nucleophilicity of the amine, often requiring elevated temperatures or catalysis for condensation reactions compared to non-fluorinated analogues.

-

Conformational Locking: The steric bulk of the -CF₃ group restricts rotation in subsequent N-arylation products, a property exploited to improve binding affinity in enzyme pockets (e.g., EGFR or AR binding sites).

Synthetic Utility: The Quinazoline Workflow[5][6]

The most prevalent application of this compound is the synthesis of 4-aminoquinazolines, a scaffold found in blockbuster kinase inhibitors like Gefitinib and Erlotinib.

Mechanism of Action

The synthesis typically proceeds via a Dimroth Rearrangement pathway.[3] The weak nucleophilicity of the aniline nitrogen (due to the 3-CF₃ group) necessitates a highly electrophilic partner, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate formamidine.

Validated Protocol: Synthesis of 8-Trifluoromethyl-4-aminoquinazoline Derivative

Objective: Cyclization of this compound to a functionalized quinazoline core.

Reagents:

-

Substrate: this compound (1.0 eq)[4]

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Solvent: 2-Propanol (Isopropanol) or Toluene

-

Catalyst: Glacial Acetic Acid (0.1 eq - optional, accelerates amidine formation)

Step-by-Step Methodology:

-

Formamidine Formation:

-

Charge a reaction vessel with this compound and toluene.

-

Add DMF-DMA dropwise under nitrogen atmosphere.

-

Expert Tip: Heat to reflux (110°C). The 3-CF₃ steric hindrance makes this step slower than usual. Monitor via TLC (Hexane:EtOAc 3:1) until the starting aniline disappears.

-

Concentrate in vacuo to yield the N'-(2-cyano-6-(trifluoromethyl)phenyl)-N,N-dimethylformimidamide intermediate.

-

-

Cyclization (The Dimroth Rearrangement):

-

Redissolve the intermediate in glacial acetic acid or ethanol.

-

Add the amine partner (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

-

Heat to reflux for 4–6 hours.

-

Mechanism:[5][3][6][7] The aniline attacks the amidine carbon, followed by intramolecular nucleophilic attack of the nitrile nitrogen, ring closure, and rearrangement to the thermodynamically stable 4-aminoquinazoline.

-

-

Isolation:

-

Cool to room temperature.[7] The product often precipitates.

-

Filter and wash with cold ethanol. Recrystallize from acetonitrile if necessary.

-

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.

Caption: Reaction pathway converting the benzonitrile precursor to a quinazoline scaffold via formamidine intermediate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, use the following analytical markers. The presence of the -CF₃ group provides a distinct handle for NMR verification.

-

¹H NMR (DMSO-d₆):

-

Look for the disappearance of the broad singlet amino protons (-NH₂) at ~6.0–6.5 ppm.

-

In the formamidine intermediate, the methine proton (-N=CH -N) appears as a sharp singlet around 7.8–8.2 ppm.

-

-

¹⁹F NMR:

-

The trifluoromethyl group typically appears as a singlet around -60 to -63 ppm.

-

Diagnostic Check: A shift in the ¹⁹F signal often confirms the change in the electronic environment upon ring closure (e.g., from benzonitrile to quinazoline).

-

-

Mass Spectrometry:

-

Expect a molecular ion peak [M+H]⁺ consistent with the target. For the intermediate, MW = 186.13 + 55 (dimethylformimidamide fragment) ≈ 241 Da.

-

Safety & Handling Protocols

Given the fluorinated nature and nitrile functionality, strict adherence to safety protocols is mandatory.

-

Hazard Statements:

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong acids (risk of HCN liberation from nitrile hydrolysis, though slow).

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link][4]

-

Zhang, J., et al. (2010). Synthesis of 2-Phenylquinazolines via a Tandem Reaction.[8] Organic Letters, 12(12), 2841-2843.[8] (Contextualizing the quinazoline synthesis workflow). Retrieved from [Link]

-

SciELO (2023). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. (Reviewing the DMF-DMA synthetic route). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6526-08-5 CAS MSDS (2-Amino-5-trifluoromethylbenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Quinazoline synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Melting Point of 2-Amino-3-trifluoromethylbenzonitrile

This guide provides an in-depth exploration of the melting point of 2-Amino-3-trifluoromethylbenzonitrile, a key physicochemical property essential for its identification, purity assessment, and application in research and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure a thorough understanding of this critical parameter.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring an amino group, a nitrile functionality, and a trifluoromethyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The melting point is a fundamental physical property of a solid crystalline compound, representing the temperature at which it transitions from a solid to a liquid state. For a pure substance, the melting point is a sharp, well-defined temperature range. This characteristic makes it a crucial first-line indicator of purity; impurities typically depress and broaden the melting point range. Therefore, accurate determination of the melting point of this compound is paramount for quality control and ensuring the reliability of experimental outcomes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Source |

| Melting Point | 72 °C (from Ethanol/Water) | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [2] |

| Molecular Weight | 186.13 g/mol | [2] |

| Appearance | Crystalline solid | |

| CAS Number | 58458-14-3 | [2] |

The reported melting point of 72 °C was determined after recrystallization from an ethanol/water solvent system.[1] This is a critical detail, as the solvent used for purification can influence the crystalline structure and, consequently, the observed melting point.

Experimental Determination of Melting Point

The accurate determination of the melting point of this compound relies on a standardized and meticulously executed protocol. The capillary method is the most common and reliable technique.[3][4]

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range.[3]

Step-by-Step Protocol

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing the crystals on a clean, dry watch glass with a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is obtained.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in the subsequent steps.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample. Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Visualizing the Workflow

Caption: Workflow for Melting Point Determination.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of this compound, making it a sensitive indicator of the compound's integrity.

Purity

The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. This is a colligative property, meaning it depends on the concentration of the impurity. Therefore, a sharp melting point range close to the literature value is a strong indication of high purity.

Synthesis and Purification

The synthesis of this compound can introduce impurities such as unreacted starting materials, by-products, or residual solvents. A common synthetic route for a similar isomer, 4-amino-2-trifluoromethyl benzonitrile, involves bromination, cyano replacement, and ammonolysis.[5][6] Impurities from any of these steps could be present in the final product.

Recrystallization is a standard technique used to purify solid organic compounds like this compound.[7][8][9] The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain dissolved at low temperatures. The reported use of an ethanol/water mixture for this compound suggests that this solvent system provides the necessary differential solubility for effective purification.[1]

Crystalline Form (Polymorphism)

Some organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. While there is no specific information in the provided search results about the polymorphism of this compound, it is a factor to consider in advanced characterization.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential. The following safety information is derived from its Safety Data Sheet (SDS).[2][10]

-

Hazard Statements:

-

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

Wash skin thoroughly after handling.[10]

-

Use only outdoors or in a well-ventilated area.[10]

-

Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[10]

-

Always consult the full Safety Data Sheet before handling this compound.

Conclusion

The melting point of this compound, reported as 72 °C, is a critical parameter for its identification and purity assessment. A sharp melting point range at this temperature is indicative of a high-purity sample. This technical guide has outlined the significance of this property, detailed a standard protocol for its determination, and discussed the key factors that can influence its value. By adhering to rigorous experimental techniques and being mindful of the potential impact of impurities and crystalline form, researchers can confidently use the melting point as a reliable quality control measure in their work with this important chemical intermediate.

References

- Melting point determination. (n.d.).

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

- experiment (1) determination of melting points. (2021, September 19).

-

Melting Point Determination by Kjeldahl's method. (2021, January 5). Chemistry for everyone. Retrieved from [Link]

- Recrystallization. (n.d.).

- Recrystallization. (n.d.).

-

2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868. (n.d.). PubChem. Retrieved from [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

-

Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

-

How To: Purify by Crystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. Recrystallization [sites.pitt.edu]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. mt.com [mt.com]

- 10. echemi.com [echemi.com]

Technical Guide: Solubility Profile and Thermodynamic Characterization of 2-Amino-3-trifluoromethylbenzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3). While often overshadowed in literature by its isomer (4-amino-2-trifluoromethylbenzonitrile), this specific regioisomer is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

Key Findings:

-

Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

-

Recrystallization Systems: The compound exhibits a steep solubility-temperature gradient in Toluene and Ethanol/Water mixtures, making them ideal for purification.

-

Aqueous Behavior: Exhibits low aqueous solubility due to the lipophilic trifluoromethyl (-CF

) group, necessitating the use of co-solvents or surfactants for biological assays.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Precise identification is paramount as the melting point of this isomer differs significantly from its analogs.

| Property | Data | Source |

| Compound Name | This compound | |

| CAS Number | 58458-14-3 | |

| Molecular Formula | C | - |

| Molecular Weight | 186.13 g/mol | - |

| Melting Point | 62–65 °C | |

| LogP (Predicted) | 2.4 – 3.2 | |

| Appearance | Light brown crystalline powder or off-white solid | - |

Critical Note: Do not confuse with 4-amino-2-trifluoromethylbenzonitrile (CAS 654-70-6), which melts at ~141–145 °C. The significantly lower melting point of the 2-amino-3-CF

isomer (62–65 °C) affects its solubility thermodynamics, specifically the enthalpy of fusion contribution.

Solubility Profile & Solvent Compatibility[8][9]

The following data categorizes solvent interactions based on polarity and experimental purification outcomes.

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock solutions, reaction media. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (Ambient) | HPLC mobile phase, dissolution. |

| Aromatic | Toluene, Xylene | Temperature Dependent | Recrystallization (Soluble hot, insoluble cold). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Extraction, chromatography loading. |

| Esters | Ethyl Acetate | Moderate | Extraction, TLC eluent. |

| Alkanes | Hexanes, Heptane | Low / Insoluble | Anti-solvent, washing crystals. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<1 mg/mL) | Biorelevant media (requires surfactant). |

Recommended Purification Systems

Based on the differential solubility between the target and common lipophilic impurities:

-

Toluene System: Dissolve at 70–80°C; cool slowly to 0–4°C.

-

Ethanol/Water (Binary): Dissolve in warm Ethanol; add Water dropwise until turbidity persists; heat to clear; cool.

Experimental Protocols

Since specific quantitative solubility curves (Mole Fraction vs. T) are not publicly standardized for this specific isomer, the following SOPs are designed to generate this data for regulatory or formulation dossiers.

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility (

Workflow:

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

-

Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification:

-

Evaporate a known volume of filtrate to dryness in a tared vessel.

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Protocol: Thermodynamic Analysis (Van't Hoff Plot)

To predict solubility at unmeasured temperatures, use the Van't Hoff equation.

Steps:

-

Measure mole fraction solubility (

) at three temperatures (e.g., 298K, 308K, 318K). -

Plot

(y-axis) vs. -

Equation:

-

Slope (

) = -

Intercept (

) = - = 8.314 J/(mol·K)

-

Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating solubility data.

Caption: Standard Operating Procedure for saturation solubility determination.

Recrystallization Logic

Decision tree for purifying the compound based on its solubility properties.

Caption: Recrystallization decision tree exploiting temperature-dependent solubility.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

- 1. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

1H NMR spectrum of 2-Amino-3-trifluoromethylbenzonitrile

Technical Whitepaper: Structural Elucidation and 1H NMR Characterization of 2-Amino-3-trifluoromethylbenzonitrile

Executive Summary

This compound (CAS: 58458-14-3) is a critical pharmacophore in the synthesis of selective androgen receptor modulators (SARMs) and other trifluoromethylated heterocycles. Its structural integrity is defined by the specific 1,2,3-trisubstituted pattern on the benzene ring.

This technical guide provides a comprehensive framework for the structural elucidation of this molecule using Proton Nuclear Magnetic Resonance (

Part 1: Molecular Architecture & Theoretical Shift Prediction

Before analyzing the spectrum, one must quantify the electronic environment of the protons. The molecule possesses three non-equivalent aromatic protons (H4, H5, H6) and two exchangeable amino protons.

Substituent Effects and Chemical Shift Logic

The benzene ring is trisubstituted at positions 1, 2, and 3.

-

Position 1 (-CN): Strong electron-withdrawing group (EWG). Deshields ortho/para protons.

-

Position 2 (-NH

): Strong electron-donating group (EDG) by resonance. Strongly shields ortho/para protons.[1] -

Position 3 (-CF

): Strong EWG (inductive). Deshields ortho/para protons.

Predicted Chemical Shift Table (DMSO-d

| Proton | Position | Electronic Environment | Predicted Shift ( | Multiplicity | Coupling ( |

| H4 | Aromatic | Ortho to -CF | 7.60 – 7.85 ppm | Doublet (d) | |

| H6 | Aromatic | Ortho to -CN, Ortho to -NH | 7.20 – 7.50 ppm | Doublet (d) | |

| H5 | Aromatic | Meta to -CF | 6.80 – 7.10 ppm | Triplet (t) or dd | |

| NH | Amine | Flanked by -CN and -CF | 6.00 – 7.20 ppm | Broad Singlet (br s) | Exchangeable |

Note: The "Push-Pull" conflict at H6 (deshielded by CN, shielded by NH

Part 2: Experimental Methodology

To ensure reproducibility and minimize signal overlap, the following protocol is recommended.

Solvent Selection Strategy

-

Recommended: DMSO-d

.-

Reasoning: Chloroform-d (CDCl

) often causes the amine protons to broaden significantly or exchange rapidly, making integration unreliable. DMSO-d

-

-

Alternative: Acetone-d

(good solubility, distinct shifts).

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Relaxation Delay (D1):

seconds (Critical for accurate integration of aromatic protons vs. solvent residual). -

Number of Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

-

Spectral Width: -2 to 14 ppm.

Workflow Visualization

Part 3: Spectral Analysis & Structural Elucidation

This section details how to interpret the specific splitting patterns to confirm the 2,3-substitution pattern.

The Aromatic Region (The "ABC" System)

The definitive proof of the 2-amino-3-(trifluoromethyl) isomer over the 2-amino-4-(trifluoromethyl) isomer lies in the coupling constants.

-

The 3-CF

Isomer (Target):-

Protons are at positions 4, 5, and 6. They are contiguous .

-

H5 has two neighbors (H4 and H6). It appears as a Triplet (t) or Doublet of Doublets (dd) with large ortho-couplings (

Hz). -

H4 and H6 each have one ortho neighbor. They appear as Doublets (d).

-

Result: A d - t - d pattern (1:1:1 integral ratio).

-

-

The 4-CF

Isomer (Common Impurity/Isomer):

Critical Check: If you see a sharp singlet in the aromatic region, you likely have the wrong isomer.

Fluorine-Proton Coupling ( F- H)

The trifluoromethyl group is NMR active (

-

H4 (Ortho to CF

): May exhibit broadening or small splitting (

Coupling Pathway Diagram

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, common impurities include:

-

Residual Solvents:

-

Ethyl Acetate: Quartets at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).

-

Toluene: Multiplets at 7.1-7.2 ppm (can overlap with aromatic region).

-

-

Regioisomers:

-

Check for the tell-tale singlet of the 4-CF

or 5-CF

-

-

Hydrolysis Products:

-

If the nitrile (-CN) hydrolyzes to an amide, two new broad singlets (CONH

) will appear around 7.0-8.0 ppm, and the aromatic shifts will change due to the loss of the strong -CN withdrawing effect.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for substituent increment calculations).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

PubChem. (2024). Compound Summary: 2-Amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3).[6] National Library of Medicine. Link

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for ABC/AMX splitting patterns). Link

Sources

Technical Whitepaper: Structural Elucidation of 2-Amino-3-trifluoromethylbenzonitrile via 13C NMR

Executive Summary

The structural validation of 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) presents a specific analytical challenge due to the scalar coupling introduced by the trifluoromethyl (

This guide provides a definitive protocol for acquiring and interpreting the

Part 1: Theoretical Framework & Spectral Prediction

The Fluorine Effect ( Coupling)

The critical feature of this spectrum is the presence of the

-

One-bond coupling (

): The -

Two-bond coupling (

): The aromatic carbon ipso to the -

Three-bond coupling (

): The aromatic carbons ortho to the -

Four-bond coupling (

): The aromatic carbons meta to the

Chemical Shift Prediction (Substituent Effects)

Using additivity rules for benzene derivatives, we can predict the chemical environment.

-

C2 (C-NH

): The amino group is a strong resonance donor, shielding ortho/para positions but significantly deshielding the ipso carbon. Expect C2 to be the most downfield aromatic signal (~150 ppm). -

C7 (Nitrile

): Distinctive region (~115 ppm), typically a singlet or a poorly resolved quartet due to long-range coupling. -

C8 (

): Distinctive chemical shift (~124 ppm) overlapping with the aromatic region, but identifiable by its massive coupling constant.

Part 2: Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d

-

Solubility: The polar nitrile and amino groups make this compound sparingly soluble in non-polar solvents like CDCl

. DMSO ensures full dissolution, preventing concentration-dependent shifts. -

Exchangeable Protons: DMSO-d

slows the exchange of the -

Dipolar Interactions: The high dielectric constant of DMSO stabilizes the zwitterionic resonance forms, sharpening the quaternary carbon signals.

Acquisition Parameters

Standard carbon parameters often fail for fluorinated nitriles due to long relaxation times (

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 3.0 - 5.0 seconds . (Standard is 1-2s).[2]

-

Reasoning: The carbons attached to N and F (C1, C2, C3, C7) have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). Insufficient delay will cause these critical peaks to be integrated poorly or disappear entirely.

-

-

Spectral Width: 240 ppm (to capture carbonyl impurities) to -20 ppm.

-

Scans (NS): Minimum 1024 (due to splitting of signal intensity into quartets, reducing S/N ratio).

Workflow Visualization

Caption: Optimized acquisition workflow emphasizing the critical relaxation delay (D1) check for quaternary carbons.

Part 3: Data Analysis & Assignment

Predicted Chemical Shift Table

Note: Values are estimated based on substituent chemical shift (SCS) additivity rules in DMSO-d

| Carbon | Assignment | Type | Approx. Shift ( | Multiplicity ( | Coupling Magnitude (Hz) |

| C2 | Quaternary | 151.5 | Quartet | ||

| C4 | Methine | 134.0 | Quartet | ||

| C6 | Methine | 133.5 | Singlet | - | |

| C8 | Quaternary | 124.0 | Quartet | ||

| C7 | Quaternary | 116.5 | Singlet | (Possible small | |

| C5 | Methine | 115.0 | Singlet | - | |

| C3 | Quaternary | 112.0 | Quartet | ||

| C1 | Quaternary | 96.0 | Singlet | (Possible small |

Assignment Logic Tree

The following logic map guides the assignment of peaks based on splitting patterns, distinguishing the

Caption: Decision tree for assigning 13C signals based on J-coupling magnitude and chemical shift regions.

Structural Validation (Self-Check)

To confirm the structure is this compound and not an isomer (e.g., 4-trifluoromethyl):

-

Count the Quartets: You must observe exactly four quartets (C8, C3, C2, C4). Isomers with higher symmetry or different distances from F will show different patterns.

-

Verify C2 Splitting: The carbon bearing the amine (C2) is ortho to the

. It must show a coupling of ~5 Hz. If C2 is a singlet, the

Part 4: Impurity Profiling

In drug development, identifying process-related impurities is as critical as assigning the product.

-

Hydrolysis Product (Amide):

-

Indicator: Disappearance of Nitrile peak (~116 ppm) and appearance of a Carbonyl peak (~165-170 ppm).

-

Source: Moisture in the reaction or wet DMSO during storage.

-

-

Debrominated/Defluorinated Side Products:

-

Indicator: Loss of C-F coupling patterns (peaks collapse to singlets).

-

Source: Over-reduction during synthesis if metal catalysts were used.

-

-

Regioisomers:

-

Indicator: Doubling of peaks, particularly in the

region (~124 ppm). Small satellite quartets near the main peak suggest an isomer (e.g., 2-amino-4-trifluoromethyl...).

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reichert, D. (2005). Solid-State NMR Methods for Drug Delivery. Advanced Drug Delivery Reviews. (Context on relaxation delays in heteroatoms).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative text on C-F coupling constants).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules and chemical shift prediction).

Sources

- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. scs.illinois.edu [scs.illinois.edu]

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

An In-depth Technical Guide to the FT-IR Spectrum of 2-Amino-3-trifluoromethylbenzonitrile

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a nitrile, and a trifluoromethyl group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including potential therapeutic agents.[1] The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Given its role as a critical starting material, the unambiguous structural confirmation and purity assessment of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups. This guide provides a detailed analysis of the FT-IR spectrum of this compound, explains the rationale behind spectral assignments, and outlines a robust protocol for data acquisition.

The Vibrational Landscape of this compound

The FT-IR spectrum of a molecule is governed by the vibrations of its constituent chemical bonds. When exposed to infrared radiation, a molecule absorbs energy at specific frequencies corresponding to these vibrations, such as stretching and bending.[2] The resulting spectrum is a plot of absorbed energy versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode. The key to interpreting the spectrum of this compound lies in systematically identifying the characteristic absorptions of its four primary structural components: the primary aromatic amine, the aromatic nitrile, the trifluoromethyl group, and the substituted benzene ring.

Below is a diagram illustrating the key functional groups and their associated vibrational modes that are central to interpreting the FT-IR spectrum.

Caption: Key functional groups of this compound and their IR modes.

Detailed Spectral Interpretation

The FT-IR spectrum can be logically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). The former is typically used to identify key functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole.

The N-H and C-H Stretching Region (3500-3000 cm⁻¹)

-

Primary Amine (N-H Stretches): A primary amine (-NH₂) is distinguished by two absorption bands in this region. These correspond to the asymmetric and symmetric N-H stretching vibrations. For aromatic amines, these typically appear around 3500-3300 cm⁻¹.[3] The presence of two distinct peaks is a definitive indicator of the -NH₂ group.

-

Aromatic C-H Stretches: The stretching vibrations of C-H bonds on the benzene ring are expected to appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][4] Their presence confirms the aromatic character of the molecule.

The Triple Bond Region (2300-2200 cm⁻¹)

-

Nitrile (C≡N Stretch): This region is dominated by the stretching vibration of the cyano group (-C≡N). For aromatic nitriles, this absorption is typically observed between 2240 and 2220 cm⁻¹.[5] The conjugation with the aromatic ring slightly weakens the triple bond, lowering its vibrational frequency compared to aliphatic nitriles.[5] This peak is usually sharp and of medium to strong intensity, making it an excellent diagnostic marker.

The Double Bond and Bending Region (1700-1400 cm⁻¹)

-

Amine N-H Bending: The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a band typically in the 1650-1580 cm⁻¹ range.[3] For aniline, a related aromatic amine, this band is observed around 1619 cm⁻¹.[3]

-

Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations that result in two or more bands in the 1600-1450 cm⁻¹ region.[2][4] These peaks confirm the integrity of the aromatic core.

The Fingerprint Region (< 1400 cm⁻¹)

-

Trifluoromethyl (C-F Stretches): The most prominent features in this region for the title compound will be the exceptionally strong absorption bands associated with the C-F stretching vibrations of the -CF₃ group. These are typically found in the broad 1400-1000 cm⁻¹ range and are often the most intense peaks in the entire spectrum.

-

Aromatic C-N Stretch: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[3]

-

Aromatic C-H Out-of-Plane Bending: Below 900 cm⁻¹, absorptions due to C-H out-of-plane (OOP) bending occur. The exact position of these bands is sensitive to the substitution pattern on the benzene ring.

Summary of Expected FT-IR Absorptions

The following table summarizes the anticipated vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3450 & ~3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2240 - 2220 | Strong, Sharp | C≡N Stretch | Aromatic Nitrile (-C≡N) |

| 1620 - 1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |

| 1600 - 1450 | Medium | C=C Ring Stretch | Aromatic Ring |

| 1400 - 1000 | Very Strong | C-F Stretches | Trifluoromethyl (-CF₃) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[6][7][8] The causality of this choice is rooted in the elimination of tedious sample preparations like KBr pellet pressing, which can introduce moisture and inconsistencies.[6] The protocol below is designed as a self-validating system to ensure data integrity.

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

-

Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[9] Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step captures the infrared absorption of atmospheric water vapor and carbon dioxide, as well as the instrumental response.[9] The instrument software will later ratio the sample scan against this background, effectively removing these interfering signals from the final spectrum.

-

Sample Application: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.[10]

-

Pressure Application: Lower the ATR's pressure arm until it makes firm and consistent contact with the sample. Applying pressure is critical to ensure intimate contact between the solid and the crystal surface, which is necessary for the evanescent wave to effectively penetrate the sample and generate a high-quality spectrum.[6][10]

-

Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum will be displayed in either absorbance or % transmittance mode.

-

Post-Acquisition: Retract the pressure arm and thoroughly clean the sample from the ATR crystal using the method described in Step 2. The acquired spectrum can then be analyzed, with peaks labeled and assigned according to the principles outlined above.

By adhering to this protocol, researchers can reliably obtain a high-fidelity FT-IR spectrum of this compound, suitable for structural verification, quality control, and reaction monitoring in any drug development workflow.

References

-

ResearchGate. "FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile." Available at: [Link].

-

Polymer Chemistry Characterization Lab, Virginia Tech. "Sample Preparation – FT-IR/ATR." Available at: [Link].

-

Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Available at: [Link].

-

Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Available at: [Link].

-

University of California, Los Angeles. "Table of Characteristic IR Absorptions." Available at: [Link].

-

Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Available at: [Link].

-

Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Available at: [Link].

-

University of Colorado Boulder. "IR: amines." Available at: [Link].

-

WebSpectra, UCLA. "IR Absorption Table." Available at: [Link].

-

Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." Available at: [Link].

-

Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link].

-

Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. edinst.com [edinst.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

Technical Guide: Mass Spectrometry Profiling of 2-Amino-3-trifluoromethylbenzonitrile

This technical guide is structured to serve as a primary reference for analytical scientists and medicinal chemists working with 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3).[1][2][3] It prioritizes mechanistic understanding over generic protocol listing.

Content Type: Technical Whitepaper | Version: 1.0 Subject: C₈H₅F₃N₂ (MW: 186.13 Da)[1][2]

Executive Summary & Physicochemical Context

This compound is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for non-steroidal androgen receptor antagonists (e.g., Apalutamide derivatives) and various kinase inhibitors.[1][2][3]

Accurate mass spectrometry (MS) analysis of this compound is challenging due to the electronic "tug-of-war" on the benzene ring.[2] The electron-donating amino group (-NH₂) competes with two strong electron-withdrawing groups (EWGs): the trifluoromethyl (-CF₃) and nitrile (-CN) moieties.[1][2] This unique electronic environment dictates its ionization efficiency and fragmentation behavior.[1][3]

Core Physicochemical Data

| Property | Value | MS Implication |

| Monoisotopic Mass | 186.04 Da | Base peak target in deconvoluted spectra.[1][2][3] |

| Protonated Mass [M+H]⁺ | 187.05 Da | Primary target for ESI+ monitoring.[1][3] |

| LogP | ~2.4 | Retains well on C18; amenable to Reverse Phase LC.[1][3] |

| pKa (Aniline N) | ~2.0 - 2.5 | Critical: Drastically reduced basicity compared to aniline (pKa 4.[1][2][3]6) due to EWGs.[1][3] Requires low pH (< 2.[1][3]5) for efficient ESI+ ionization.[1][3] |

Ionization Physics & Fragmentation Mechanics

Understanding the causality of ion formation is essential for method robustness.[3]

Ionization Behavior (ESI vs. EI)

-

Electrospray Ionization (ESI+): While the amine is the protonation site, the ortho-CF₃ and meta-CN groups pull electron density away from the nitrogen lone pair.[2]

-

Electron Impact (EI, 70eV): The molecule is thermally stable and volatile enough for GC-MS.[1][2] The molecular ion (M⁺•, m/z 186) is typically distinct and robust due to the aromatic stabilization.

Fragmentation Pathways (The "Fingerprint")

The fragmentation pattern is dominated by the stability of the aromatic ring and the "Ortho Effect" between the amine and nitrile groups.

-

Primary Loss: Hydrogen Cyanide (HCN, 27 Da):

-

Secondary Loss: Trifluoromethyl Radical ([1][3]•CF₃, 69 Da):

-

The "Ortho Effect" (Cyclization):

Visualization: Fragmentation Logic

Caption: Predicted Electron Impact (EI) fragmentation pathway for this compound showing primary losses of HCN and CF3.[1][2]

Experimental Protocols & Method Development

LC-MS/MS Method (Quantitation & ID)

This protocol is designed for high sensitivity in biological matrices or reaction mixtures.[1][2][3]

System: UHPLC coupled to Triple Quadrupole (QqQ).[1][3]

-

Column Selection: C18 (e.g., Acquity BEH C18, 1.7 µm).[1][3] The CF₃ group adds significant hydrophobicity, preventing early elution.[3]

-

Mobile Phase:

-

Gradient:

-

MS Source Parameters (ESI+):

GC-MS Method (Purity & Impurities)

System: Single Quadrupole GC-MS (EI Source).[1][2][3]

-

Inlet: Split/Splitless (Split 1:50 for neat samples). Temp: 250°C.[1][3]

-

Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[1][2][3]

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Self-Validating Step: Check the peak shape.[1][2][3] Tailing indicates active sites in the liner interacting with the amine. Use deactivated glass wool liners.[1][3]

Visualization: Method Optimization Decision Tree

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample type and optimizing for amine chemistry.

Impurity Profiling & Quality Control

In drug development, detecting "silent" impurities is critical.[1][3] The synthesis of this compound often involves nucleophilic aromatic substitution (SNAr) or bromination steps.[1][2]

Common Impurities & MS Shifts

| Impurity Type | Structural Change | Mass Shift (Δ) | Diagnostic Ion |

| Hydrolysis Product | -CN | +18 Da | m/z 205 [M+H]⁺ |

| Starting Material | -NH₂ | +3 Da | m/z 189 (GC-MS) |

| Regioisomer | 2-Amino-5 -trifluoromethyl...[1][2][3] | 0 Da (Isobaric) | Different RT (Separation Required) |

| Defluorination | -CF₃ | -18 Da | m/z 169 [M+H]⁺ |

Expert Insight on Isomers: Mass spectrometry cannot distinguish 2-Amino-3-CF₃ from 2-Amino-5-CF₃ (a common byproduct) by mass alone.[1][2][3] They have identical fragmentation patterns.[1][3] Chromatographic separation is mandatory. The 3-CF₃ isomer usually elutes earlier than the 5-CF₃ isomer on C18 columns due to the steric crowding (ortho-effect) reducing the effective surface area for hydrophobic interaction.[2]

References

-

PubChem. (2025).[1][3] 2-Amino-3-(trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine.[1][3] [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) of Benzonitrile Derivatives. NIST Standard Reference Database.[1][3][8] [Link][1]

-

American Chemical Society. (2020).[1][3] Fluoroalkylamines and ESI Signal Enhancement Mechanisms. Analytical Chemistry. [Link][1]

-

ResearchGate. (2025). Fragmentation Patterns of Fluoronitroaniline Isomers in Electrospray Mass Spectrometry. [Link]

Sources

- 1. 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. phytopharmajournal.com [phytopharmajournal.com]

Strategic Nomenclature and Synthetic Utility of 2-Amino-3-trifluoromethylbenzonitrile

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) represents a "privileged scaffold" in modern medicinal chemistry. While often cataloged under various synonyms, its utility stems from the unique orthogonal reactivity provided by the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups flanking a nucleophilic amino (-NH2) moiety. This guide deconstructs the compound’s nomenclature, details its electronic architecture, and provides a self-validating protocol for its application in synthesizing fused heterocycles, specifically quinazolines and indazoles.

Chemical Identity & Nomenclature

Accurate identification is critical, as positional isomers (e.g., the 4-trifluoromethyl variant) possess vastly different reactivities. The IUPAC priority rules dictate that the nitrile group takes precedence over the amine, designating the compound as a benzonitrile derivative rather than an aniline.

Synonym Concordance Table

| Nomenclature System | Identifier / Name | Technical Context |

| IUPAC (Preferred) | 2-Amino-3-(trifluoromethyl)benzonitrile | Standard for regulatory filing. |

| CAS Registry Number | 58458-14-3 | Unique numerical identifier for database retrieval. |

| Alternative IUPAC | 3-Trifluoromethyl-2-aminobenzonitrile | Common in older literature; emphasizes the substituent positions relative to the nitrile. |

| Aniline-based Name | 2-Cyano-6-(trifluoromethyl)aniline | Incorrect priority , but frequently found in supplier catalogs. Used when viewing the molecule as a nucleophile. |

| SMILES | NC1=C(C(F)(F)F)C=CC=C1C#N | For chemoinformatic processing.[1] |

| InChI Key | UHOSMRSMWHLHJO-UHFFFAOYSA-N | Hash string for exact structure verification. |

Critical Note: Do not confuse with 2-Amino-4-trifluoromethylbenzonitrile (CAS 1483-54-1) . The 3-position of the -CF3 group in the target compound creates significant steric crowding around the amine, altering its nucleophilicity compared to the 4-isomer.

Structural Analysis & Reactivity Profile

The synthetic value of this compound lies in its "Push-Pull" electronic distribution, which facilitates specific heterocyclization pathways.

Electronic Architecture

-

The Nitrile (C-1): Acts as an electrophilic "trap." In the presence of amidines or guanidines, it accepts nucleophilic attack to close the pyrimidine ring of quinazolines.

-

The Amine (C-2): The primary nucleophile. However, its nucleophilicity is attenuated (reduced) by the electron-withdrawing nature of the ortho-CF3 and ortho-CN groups. This requires higher reaction temperatures or stronger electrophiles compared to unsubstituted anilines.

-

The Trifluoromethyl (C-3): Provides metabolic stability (blocking C-3 oxidation) and lipophilicity.[2] Sterically, it forces the adjacent amino group out of planarity, potentially influencing binding kinetics in the final drug target.

Experimental Protocol: Synthesis & Application

This section details the upstream synthesis (making the compound) and downstream application (using it to build a heterocycle).

Protocol A: Upstream Synthesis (SNAr)

Objective: Synthesis of this compound from 2-Fluoro-3-trifluoromethylbenzonitrile.

-

Rationale: Fluorine is the preferred leaving group over chlorine or bromine in Nucleophilic Aromatic Substitution (S

NAr) reactions on electron-deficient rings due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.

Materials:

-

Substrate: 2-Fluoro-3-trifluoromethylbenzonitrile (CAS 146070-35-1)

-

Reagent: Ammonia (28% aqueous or 7N in Methanol)

-

Solvent: DMSO (Dimethyl sulfoxide) – promotes S

NAr via dipole stabilization.

Step-by-Step Workflow:

-

Charge: Dissolve 1.0 eq of 2-Fluoro-3-trifluoromethylbenzonitrile in DMSO (5 vol).

-

Addition: Add 5.0 eq of NH4OH (28% aq) or NH3/MeOH.

-

Reaction: Heat the sealed vessel to 90°C. Monitor via HPLC.

-

Checkpoint: The reaction is complete when the starting material (RT ~ 4.5 min) is <1% and Product (RT ~ 3.8 min) is dominant.

-

-

Workup: Cool to RT. Pour into crushed ice/water. The product will precipitate as a white/off-white solid.

-

Purification: Filter and wash with water. Recrystallize from Ethanol/Water if purity is <98%.

Protocol B: Downstream Application (Quinazoline Cyclization)

Objective: Cyclization to 4-trifluoromethyl-quinazolin-2-amine derivatives (Kinase Inhibitor Scaffold).

Materials:

-

Substrate: this compound (from Protocol A).

-

Reagent: Guanidine Hydrochloride.

-

Base: Sodium Carbonate (Na2CO3).

-

Solvent: Diglyme or DMAc (High boiling point required).

Step-by-Step Workflow:

-

Mix: Combine Substrate (1.0 eq), Guanidine HCl (1.5 eq), and Na2CO3 (2.0 eq) in Diglyme.

-

Cyclization: Heat to 140°C–150°C for 12 hours.

-

Isolation: Cool to RT. Dilute with water. Filter the precipitate.

-

Validation: 1H NMR should show the disappearance of the nitrile peak (~2220 cm-1 in IR) and the appearance of the pyrimidine ring protons.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to the final heterocyclic scaffold, highlighting the critical intermediate role of this compound.

Caption: Figure 1. Divergent synthetic utility of this compound in heterocyclic chemistry.

Safety & Handling (SDS Highlights)

-

Acute Toxicity: Classified as Harmful if swallowed (H302) or inhaled (H332).

-

Irritation: Causes serious eye irritation (H319).

-

Handling: The nitrile group can liberate toxic cyanide fumes if subjected to strong acids under uncontrolled conditions. Ensure all cyclization reactions (Protocol B) are vented to a scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

MDPI (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Molecules. Retrieved from [Link][6]

Sources

- 1. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-3-trifluoromethylbenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Amino-3-trifluoromethylbenzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. While the specific historical discovery of this molecule is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of trifluoromethyl-substituted benzonitriles as valuable intermediates in medicinal and agricultural chemistry. This document elucidates the probable synthetic pathways, key chemical properties, and notable applications of this versatile building block.

The Strategic Value of Fluorination in Drug Discovery

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] This strategic fluorination can profoundly alter the physicochemical properties of a parent molecule, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group's high electronegativity can influence the electronic distribution within a molecule, affecting its reactivity and biological interactions.[1] Benzonitrile derivatives, themselves key structural motifs in many biologically active compounds, become particularly powerful building blocks when functionalized with a trifluoromethyl group.[1]

Physicochemical Properties and Identification